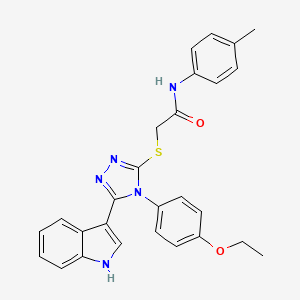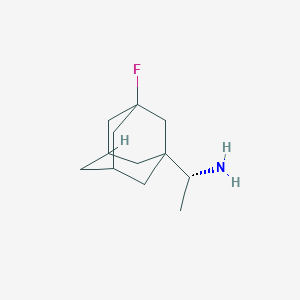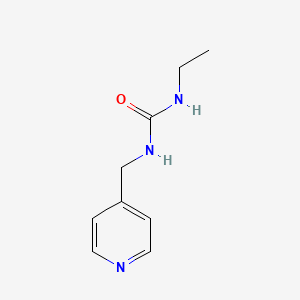
1-乙基-3-(吡啶-4-基甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-(pyridin-4-ylmethyl)urea is a chemical compound that belongs to the class of ureas It is characterized by the presence of an ethyl group attached to the nitrogen atom and a pyridin-4-ylmethyl group attached to the carbonyl carbon
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Research has explored its potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has shown promise in inhibiting enzymes involved in disease pathways.
Medicine: The compound’s ability to interact with biological targets has led to investigations into its use as a therapeutic agent. It has been studied for its potential in treating conditions such as cancer and inflammation.
Industry: In industrial applications, 1-ethyl-3-(pyridin-4-ylmethyl)urea is used as a corrosion inhibitor for metals.
准备方法
Synthetic Routes and Reaction Conditions
1-Ethyl-3-(pyridin-4-ylmethyl)urea can be synthesized through a reaction between ethyl isocyanate and 4-(aminomethyl)pyridine. The reaction typically occurs under mild conditions, with the reactants being mixed in an appropriate solvent such as ethanol or acetonitrile. The reaction proceeds at room temperature or slightly elevated temperatures, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-ethyl-3-(pyridin-4-ylmethyl)urea may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining optimal reaction conditions and improving the overall yield of the product. Additionally, industrial production may involve the use of catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
1-Ethyl-3-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where the ethyl or pyridin-4-ylmethyl groups are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted urea derivatives.
作用机制
The mechanism of action of 1-ethyl-3-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1-Ethyl-3-(pyridin-4-ylmethyl)urea can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-3-(2-pyridin-2-ylethyl)urea: This compound has a methylphenyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
1-(2-Phenylethyl)-3-(2-pyridin-2-ylethyl)urea:
1-Benzyl-3-(2-pyridin-2-ylethyl)urea: The benzyl group in this compound may result in different interactions with biological targets compared to the ethyl group in 1-ethyl-3-(pyridin-4-ylmethyl)urea.
属性
IUPAC Name |
1-ethyl-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-11-9(13)12-7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFIHFBLNJSGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
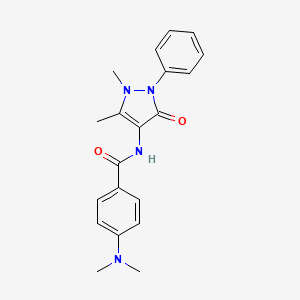
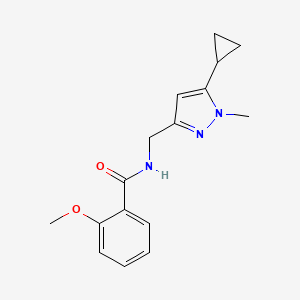
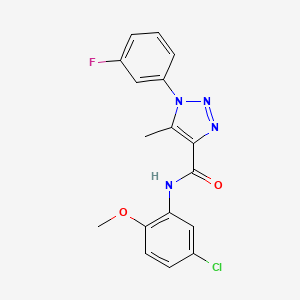
![3-Methyl-6-[5-(quinoline-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2537060.png)
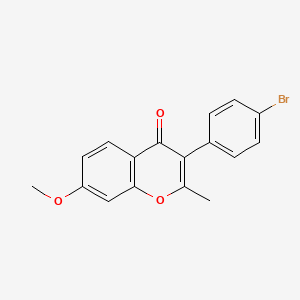
![5-methyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537064.png)
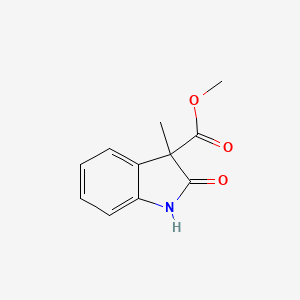
![2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde](/img/structure/B2537068.png)
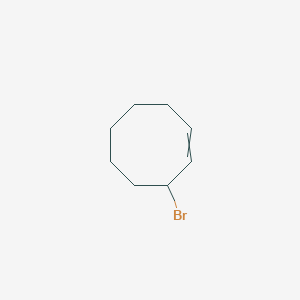
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
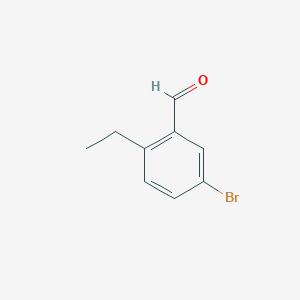
![6-chloro-N-({4-[(diethylamino)methyl]phenyl}methyl)-3-fluoropyridine-2-carboxamide](/img/structure/B2537077.png)
